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molecular formula C13H18BrNO2 B3041549 tert-Butyl 3-bromobenzyl(methyl)carbamate CAS No. 317358-61-5

tert-Butyl 3-bromobenzyl(methyl)carbamate

Cat. No. B3041549
M. Wt: 300.19 g/mol
InChI Key: DJNHISMHPSMPBN-UHFFFAOYSA-N
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Patent
US06908939B2

Procedure details

128 g (447 mmol) of tert-butyl (3-bromobenzyl)carbamate and 800 ml of DMF are introduced into a round-bottomed flask and under a nitrogen stream. 19 g (475 mmol) of sodium hydride (60% in oil) are added in small quantities and the mixture is stirred until the gas emission ceases. 29.3 ml (470 mmol) of methyl iodide are then added and the mixture is stirred overnight. The reaction medium is poured into ice-cold water, extracted with ethyl acetate, the organic phase decanted off, dried over magnesium sulphate and evaporated off. 152.5 g (92%) of the expected product are recovered.
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
29.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].[H-].[Na+].[CH3:19]I>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][N:6]([CH3:19])[C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
BrC=1C=C(CNC(OC(C)(C)C)=O)C=CC1
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
29.3 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred until the gas emission ceases
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction medium is poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase decanted off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated off
CUSTOM
Type
CUSTOM
Details
152.5 g (92%) of the expected product are recovered

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(CN(C(OC(C)(C)C)=O)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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